Ethyl 4-(pyrrolidin-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(pyrrolidin-3-yl)butanoate is an organic compound that features a pyrrolidine ring attached to a butanoate esterThe pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(pyrrolidin-3-yl)butanoate typically involves the construction of the pyrrolidine ring followed by esterification. One common method involves the reaction of 3-pyrrolidinone with ethyl 4-bromobutanoate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyrrolidin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 4-(pyrrolidin-3-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(pyrrolidin-3-yl)butanoate involves its interaction with specific molecular targets. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with applications in medicinal chemistry.
Pyrrolidine-2,5-dione: Known for its use in the synthesis of bioactive molecules.
Prolinol: A pyrrolidine derivative used in asymmetric synthesis.
Uniqueness
Ethyl 4-(pyrrolidin-3-yl)butanoate is unique due to its specific ester functional group and the position of the pyrrolidine ring. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for specific synthetic and medicinal applications .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 4-pyrrolidin-3-ylbutanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)5-3-4-9-6-7-11-8-9/h9,11H,2-8H2,1H3 |
InChI Key |
WQFMACANVHGHCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.